(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one
Description
“(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core (prop-2-en-1-one) bridging two aromatic rings. The A-ring is substituted with a 2-acetylphenylamino group, while the B-ring contains a 4-phenoxyphenyl moiety. Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Properties
IUPAC Name |
(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)18-11-13-20(14-12-18)27-19-7-3-2-4-8-19/h2-16,24H,1H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEKYPZFGGGWIB-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylphenylamine and 4-phenoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound may also inhibit the activity of certain enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Antiviral Chalcones
- PAAPA (N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one] acetamide): Substitutions: Dimethylamino group on the B-ring.
- PAAPM (methoxy-substituted) and PAAPE (ethoxy-substituted): Substitutions: Methoxy or ethoxy groups on the B-ring. Activity: Showed weaker interactions with viral proteins compared to PAAPA, highlighting the importance of electron-donating groups (e.g., dimethylamino) in enhancing binding affinity .
Antifungal Chalcones
- (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one: Substitutions: 4-aminophenyl (A-ring) and 4-fluorophenyl (B-ring). Activity: Exhibited potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), emphasizing the role of the amino group in A-ring for efficacy .
Antimalarial Chalcones
- (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Substitutions: 4-aminophenyl (A-ring) and 4-methoxyphenyl (B-ring). Activity: Achieved 50% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), critical for malaria parasite survival. Docking studies indicated electrostatic interactions mediated by the amino group .
- 7-Chloroquinoline-substituted Chalcones: Substitutions: 7-Chloroquinolinylamino on the A-ring; methoxy or dimethylamino on the B-ring. For example, 4-methoxyphenyl derivatives showed higher activity than 4-fluorophenyl analogues .
Anticancer Chalcones
- Cardamonin ((2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one):
- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): Substitutions: Bromine (A-ring) and fluorine (B-ring). Activity: IC₅₀ = 4.703 µM; replacement of bromine with chlorine or methoxy reduced potency, underscoring the importance of electronegative substituents .
Structural and Electronic Comparisons
- Target Compound vs.
- Target Compound vs. Antifungal Derivatives: The absence of a free amino group on the A-ring (replaced by acetylated amino) may reduce antifungal activity relative to MIC-leading compounds in .
- Target Compound vs. 7-Chloroquinoline Chalcones: Lack of the chloroquinoline moiety likely limits antimalarial activity, as this group is critical for targeting parasite-specific enzymes .
Data Tables
Table 1: Key Chalcone Derivatives and Their Activities
Biological Activity
(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a synthetic organic compound with notable biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an enone functional group, which is crucial for its biological activity. The compound is synthesized through the Claisen-Schmidt condensation reaction, typically involving acetophenones and aldehydes.
The biological activity of this chalcone derivative is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymes : Chalcones can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the body's defense mechanisms against oxidative stress.
- Anticancer Properties : Studies have shown that chalcone derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have investigated the biological effects of chalcone derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that a related chalcone induced apoptosis in breast cancer cells by activating caspase pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Anti-inflammatory Effects : Research indicated that chalcone derivatives could significantly reduce inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Properties : A preliminary investigation found that this class of compounds exhibited bactericidal activity against various bacterial strains, suggesting potential use as antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2-acetylphenylamine and 4-phenoxyacetophenone under alkaline conditions. Key parameters include:
- Catalyst : Use NaOH or KOH in ethanol/water mixtures (1:3 v/v) at 60–70°C .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity. Recrystallization in ethanol yields single crystals suitable for XRD analysis .
- Yield Optimization : Microwave-assisted synthesis (30 min, 80°C) increases reaction efficiency compared to conventional reflux (6–8 hours) .
Q. How can X-ray diffraction (XRD) be utilized to resolve structural ambiguities in this chalcone derivative?
- Methodological Answer : XRD analysis provides precise bond lengths, angles, and intermolecular interactions:
- Crystal System : Monoclinic systems (e.g., space group P2₁/c) are common for similar chalcones, with unit cell parameters a ≈ 12.8 Å, b ≈ 12.4 Å, c ≈ 9.4 Å, and β ≈ 105.9° .
- Hydrogen Bonding : Weak C–H···O interactions stabilize layered packing, as observed in analogous structures .
- Validation : Compare experimental data with DFT-optimized geometries to identify discrepancies in torsion angles or planarity .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the relationship between electronic structure and observed biological activity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) correlate with charge transfer efficiency and antimicrobial potency .
- Electrostatic Potential Maps : Regions of high electron density (e.g., acetylphenylamino groups) suggest nucleophilic attack sites for microbial enzyme inhibition .
- Nonlinear Optical (NLO) Properties : Hyperpolarizability values (β ≈ 1.2 × 10⁻³⁰ esu) indicate potential for photodynamic applications .
Q. What strategies resolve contradictions between spectral data (e.g., NMR, IR) and crystallographic results?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to keto-enol tautomerism, while XRD captures the dominant tautomer (e.g., enolic form with intramolecular H-bonding) .
- Crystallographic Twinning : Use the Rietveld method to refine overlapped XRD peaks in cases of pseudo-symmetry .
- IR Assignments : Compare experimental carbonyl stretches (~1650 cm⁻¹) with DFT-calculated vibrational frequencies to confirm conjugation effects .
Q. What experimental protocols are recommended for evaluating antimicrobial activity while minimizing false positives?
- Methodological Answer :
- Agar Diffusion Assay : Use Mueller-Hinton agar inoculated with Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). Zones of inhibition ≥15 mm indicate significant activity .
- MIC Determination : Broth microdilution (concentration range: 1–512 µg/mL) with resazurin staining for viability assessment .
- Control Experiments : Include solvent controls (DMSO ≤1% v/v) and reference antibiotics (e.g., ciprofloxacin) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
